N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide
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Description
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Research has demonstrated that compounds related to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide are valuable synthons for the construction of novel heterocyclic compounds. These synthons facilitate the regiospecific annulation of a variety of five- and six-membered heterocycles, contributing significantly to the field of heterocyclic chemistry by enabling the efficient synthesis of complex molecules with potential biological activities (Kumar, Ila, & Junjappa, 2007).
Pharmacological Research
In pharmacological contexts, related dibenzo[b,f][1,4]oxazepine derivatives have been studied for their interactions with various receptors, highlighting their potential as pharmacologically active agents. For example, certain dibenzo[b,f][1,4]oxazepine and dibenzo[b,e]oxepine derivatives have shown high affinity to histamine receptors and aminergic GPCRs, suggesting their utility in designing receptor-selective drugs (Naporra et al., 2016).
Enantioselective Synthesis
Catalytic enantioselective reactions involving cyclic imines, such as dibenzo[b,f][1,4]oxazepines, are critical for synthesizing chiral molecules. These methodologies have facilitated the creation of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities, showcasing the compound's utility in asymmetric synthesis and the development of enantioselective catalytic processes (Munck et al., 2017).
Neuroprotective Properties
Some derivatives of dibenzo[b,f][1,4]oxazepine have been investigated for their neuroprotective properties, particularly in models relevant to Parkinson's disease. These studies highlight the compound's potential in neuropharmacology and the development of treatments for neurodegenerative disorders (Waldmeier, Spooren, & Hengerer, 2000).
Molecular Design and Drug Discovery
Research into dibenzo[b,f][1,4]oxazepine derivatives contributes to drug discovery by providing insights into the structural requirements for receptor binding and activity. These findings are instrumental in guiding the design of new therapeutic agents with improved efficacy and selectivity for their targets (Ren, Wang, & Liu, 2014).
properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-24-18-9-5-6-10-20(18)28-19-12-11-15(13-17(19)22(24)26)23-21(25)14-27-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXSXROYZSZJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide |
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